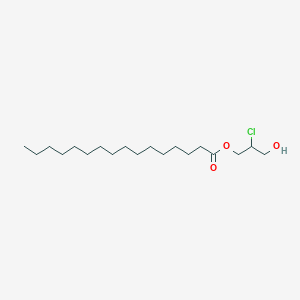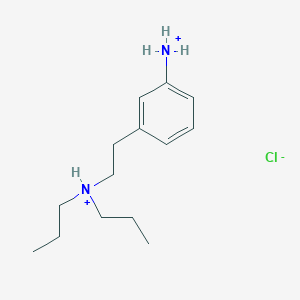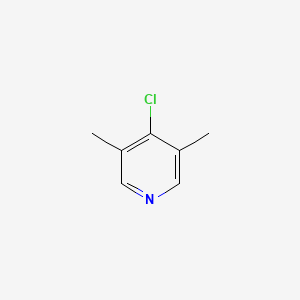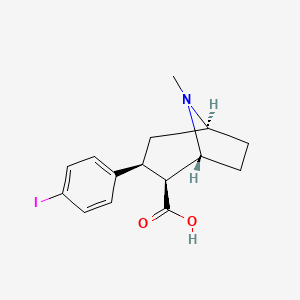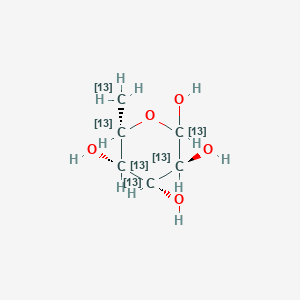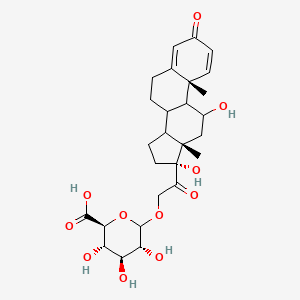![molecular formula C₂₀H₂₀D₆O₆ B1146379 (2R,3R)-2,3-bis[(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)methyl]butane-1,4-diol CAS No. 1346603-90-4](/img/structure/B1146379.png)
(2R,3R)-2,3-bis[(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)methyl]butane-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-2,3-bis[(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)methyl]butane-1,4-diol is a synthetic organic compound characterized by its unique stereochemistry and deuterium labeling
Mechanism of Action
Target of Action
Rac Secoisolariciresinol-d6 is a labeled lignan (phenylpropanoid) with significant estrogenic activity . This suggests that its primary targets are likely to be estrogen receptors, which play a crucial role in numerous biological processes, including reproduction, cardiovascular health, bone integrity, cognition, and behavior.
Biochemical Pathways
This includes pathways related to cell growth, differentiation, and reproduction
Result of Action
The molecular and cellular effects of Rac Secoisolariciresinol-d6’s action are likely to be diverse, given its estrogenic activity. It may influence cell growth and differentiation, potentially having impacts on various tissues throughout the body. The specific effects are likely to be context-dependent and may vary based on factors such as the specific tissue and the presence of other signaling molecules .
Biochemical Analysis
Biochemical Properties
“rac Secoisolariciresinol-d6” interacts with various enzymes, proteins, and other biomolecules. It is known to undergo biotransformation by gut microbiota into enterolignans, which might exhibit more potent bioactivities than the precursor lignans . The compound is involved in phase I reactions of demethylation, dehydroxylation, deglycosylation, arabinosylation, and glycosylation, and phase II reactions of glucuronidation and sulfation .
Cellular Effects
“rac Secoisolariciresinol-d6” has been shown to have effects on various types of cells and cellular processes. It has been found to diminish leukocyte adhesion to and migration across the blood-brain barrier (BBB) in vivo, and prevent enhanced BBB permeability during systemic inflammatory response . It also has potential osteogenic effects .
Molecular Mechanism
Known protective mechanisms include direct free radical scavenging activity . It also directly inhibits BBB interactions with inflammatory cells and reduces the inflammatory state of leukocytes .
Temporal Effects in Laboratory Settings
It is known that the compound is involved in various metabolic reactions, suggesting that its effects may change over time due to these reactions .
Metabolic Pathways
“rac Secoisolariciresinol-d6” is involved in various metabolic pathways. It undergoes biotransformation by gut microbiota into enterolignans . The metabolic reactions include phase I reactions of demethylation, dehydroxylation, deglycosylation, arabinosylation, and glycosylation, and phase II reactions of glucuronidation and sulfation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-bis[(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)methyl]butane-1,4-diol typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2,3,6-trideuterio-4-hydroxy-5-methoxybenzaldehyde.
Aldol Condensation: The aldehyde undergoes aldol condensation with a suitable butane-1,4-diol derivative to form the intermediate product.
Reduction: The intermediate is then subjected to reduction conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2,3-bis[(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)methyl]butane-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to modify the hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully reduced alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2R,3R)-2,3-bis[(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)methyl]butane-1,4-diol has several applications in scientific research:
Chemistry: Used as a model compound in studying reaction mechanisms and isotope effects.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of isotope-labeled compounds for various applications.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-bis[(4-hydroxy-5-methoxyphenyl)methyl]butane-1,4-diol: Similar structure but without deuterium labeling.
(2R,3R)-2,3-bis[(4-hydroxyphenyl)methyl]butane-1,4-diol: Lacks both methoxy and deuterium groups.
Uniqueness
The uniqueness of (2R,3R)-2,3-bis[(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)methyl]butane-1,4-diol lies in its deuterium labeling, which provides enhanced stability and allows for precise tracking in scientific studies. This makes it a valuable tool in research applications where understanding the detailed behavior of the compound is crucial.
Properties
IUPAC Name |
(2R,3R)-2,3-bis[(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)methyl]butane-1,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O6/c1-25-19-9-13(3-5-17(19)23)7-15(11-21)16(12-22)8-14-4-6-18(24)20(10-14)26-2/h3-6,9-10,15-16,21-24H,7-8,11-12H2,1-2H3/t15-,16-/m0/s1/i3D,4D,5D,6D,9D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUETUDUXMCLALY-CDXZYTGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C[C@@H](CO)[C@@H](CC2=C(C(=C(C(=C2[2H])[2H])O)OC)[2H])CO)[2H])OC)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


